N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide involves multiple steps. One common approach is to start with the preparation of the indenylamine intermediate, which is then reacted with a cyclobutenone derivative under controlled conditions to form the desired compound. The reaction typically requires the use of a strong base and an appropriate solvent to facilitate the formation of the sulfinamide group .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfinamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[(2S)-2-Hydroxypropanoyl]methionine
- Urea derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol
Uniqueness
N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12-,24?/m0/s1 |
InChI Key |
RQRVCATXMOQZPV-QUIWEDSDSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)N[C@@H]2[C@H](CC3=CC=CC=C23)O |
Canonical SMILES |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
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